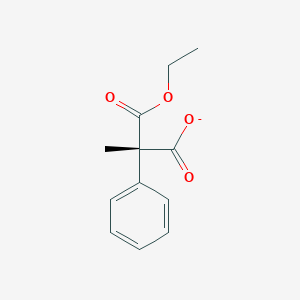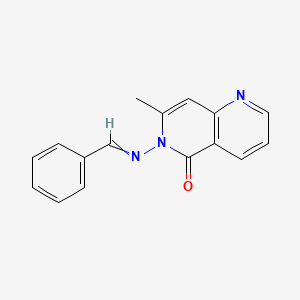![molecular formula C30H41NO6 B14392535 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate CAS No. 89882-77-9](/img/structure/B14392535.png)
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate is an organic compound that features a phenyl group substituted with a hexadecyloxycarbonyl group and a nitrobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate typically involves the esterification of 4-hydroxybenzoic acid with hexadecanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position of the benzoate ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Nucleophilic Aromatic Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-[(Hexadecyloxy)carbonyl]phenyl 3-aminobenzoate.
Hydrolysis: 4-[(Hexadecyloxy)carbonyl]phenyl 3-carboxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate depends on its specific application. For instance, in biological systems, the compound may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to cell death. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Hexadecyloxy)carbonyl]phenyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate: The nitro group is positioned differently, which can affect its reactivity and biological activity.
Hexadecyloxycarbonylphenyl 3-nitrobenzoate: Similar structure but with variations in the positioning of functional groups.
Uniqueness
4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both a long alkyl chain and a nitro group allows for diverse applications ranging from materials science to medicinal chemistry.
Eigenschaften
CAS-Nummer |
89882-77-9 |
|---|---|
Molekularformel |
C30H41NO6 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
(4-hexadecoxycarbonylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-36-29(32)25-19-21-28(22-20-25)37-30(33)26-17-16-18-27(24-26)31(34)35/h16-22,24H,2-15,23H2,1H3 |
InChI-Schlüssel |
TUPXRGWFLKRRIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)



![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)


![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

